2,4-Dichloro-6-morpholino-1,3,5-triazine

Crystallography Solid-State Chemistry Quality Control

Procure 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5) to leverage its unique morpholino substitution pattern for applications where structural analogs fail. This intermediate delivers precisely two reactive chlorine sites for nucleophilic substitution, enabling synthesis of high-Tg polyamides (Tg 223–248°C, LOI 39–41) and selective PI3K/mTOR dual inhibitors (e.g., PKI-587 scaffold). Its herbicidal selectivity for broadleaf weeds in corn, wheat, and rice is not matched by methoxy- or tris-morpholino derivatives. Insist on authentic material verified against single-crystal X-ray data. Accept no substitutes.

Molecular Formula C7H8Cl2N4O
Molecular Weight 235.07 g/mol
CAS No. 6601-22-5
Cat. No. B187197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-morpholino-1,3,5-triazine
CAS6601-22-5
Molecular FormulaC7H8Cl2N4O
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2
InChIKeyUQAMDAUJTXFNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5): Technical Specifications and Procurement Data


2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5) is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a morpholino group and two reactive chlorine atoms. It appears as a white to almost white crystalline powder with a melting point of 159–163 °C . The compound is sparingly soluble in water (approximately 0.376 mg/mL) but soluble in common organic solvents . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, polymer science, and agricultural chemistry due to its reactive chlorine atoms, which enable facile nucleophilic substitution . The compound's solid-state structure has been characterized by single-crystal X-ray diffraction, confirming its molecular geometry and crystallinity [1].

2,4-Dichloro-6-morpholino-1,3,5-triazine: Why Analogues Are Not Direct Replacements


Substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with close structural analogs—such as 2,4,6-trichloro-1,3,5-triazine, 2,4-dichloro-6-methoxy-1,3,5-triazine, or 2,4,6-tris(morpholino)-1,3,5-triazine—is not straightforward due to critical differences in reactivity, solubility, and application-specific performance. The morpholino group in the target compound confers enhanced solubility in polar organic solvents and modulates nucleophilic substitution kinetics compared to trichloro analogs . In polymer applications, for instance, the precise combination of two reactive chlorine sites and one morpholino substituent yields thermal properties (e.g., glass transition temperatures of 223–248 °C) and flame retardancy (LOI values of 39–41) that are not replicable by bis- or tris-morpholino derivatives [1][2]. Furthermore, the herbicidal selectivity profile—specifically, the compound's ability to target broadleaf weeds while sparing grasses—is uniquely tied to its specific substitution pattern; methoxy or additional morpholino groups alter this biological specificity . Thus, procurement decisions based solely on class membership or structural similarity risk compromised synthetic outcomes, altered material properties, or diminished biological efficacy.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5)


Crystallographic Data: Precise Solid-State Structure for Reproducible Synthesis

Single-crystal X-ray diffraction of 2,4-dichloro-6-morpholino-1,3,5-triazine reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The refinement yielded an R factor of 0.053 for 2043 observed reflections, confirming high structural accuracy. In contrast, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) crystallizes in a different monoclinic space group (P21/c) with distinct unit cell dimensions, reflecting the structural impact of the morpholino substitution [2].

Crystallography Solid-State Chemistry Quality Control

Thermal and Flame Retardancy Properties in Polymer Synthesis: Comparative Polymer Data

When 2,4-dichloro-6-morpholino-1,3,5-triazine is used as a monomer for synthesizing polyamides, the resulting polymers exhibit glass transition temperatures (Tg) of 223–248 °C, 10% weight loss temperatures around 448–460 °C, and limiting oxygen index (LOI) values of 39–41, indicating excellent flame retardancy [1]. In comparison, polyamides synthesized from 2,4-dichloro-6-methoxy-1,3,5-triazine show lower Tg values (typically 180–210 °C) and LOI values below 35, due to the absence of the morpholino group's contribution to chain stiffness and char formation [2].

Polymer Science Flame Retardant Materials Thermal Stability

Herbicidal Selectivity: Broadleaf Weed Control with Crop Safety

2,4-Dichloro-6-morpholino-1,3,5-triazine demonstrates selective toxicity towards broadleaf weeds while exhibiting no significant phytotoxicity to grass crops such as corn, wheat, and rice at field application rates . In contrast, 2,4-dichloro-6-methoxy-1,3,5-triazine (a common analog) lacks this selectivity, causing measurable damage to grass species at concentrations as low as 0.5 kg/ha, thus limiting its utility in cereal crop management [1].

Agricultural Chemistry Herbicide Development Crop Protection

Physicochemical Properties: Solubility and LogP for Formulation Design

The compound exhibits an aqueous solubility of 0.376 mg/mL (0.0016 mol/L) and a predicted logP of 0.56, indicating moderate lipophilicity . In comparison, 2,4,6-tris(morpholino)-1,3,5-triazine has a significantly higher aqueous solubility (>10 mg/mL) due to increased polarity from three morpholino groups, while 2,4,6-trichloro-1,3,5-triazine is nearly insoluble in water and hydrolytically unstable [1]. This balance of moderate solubility and lipophilicity makes the target compound a superior intermediate for both aqueous and organic-phase reactions.

Preformulation Drug Discovery Agrochemical Formulation

High-Impact Application Scenarios for 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5)


Synthesis of Heat-Resistant, Flame-Retardant Polyamides

Utilize 2,4-dichloro-6-morpholino-1,3,5-triazine as a diacid monomer precursor for the preparation of polyamides with Tg values exceeding 220 °C and LOI values up to 41. This application is supported by direct polymerization studies demonstrating enhanced thermal stability and flame retardancy compared to polymers derived from methoxy-substituted analogs [1].

Selective Post-Emergence Herbicide for Cereal Crops

Employ the compound as an active ingredient for controlling broadleaf weeds in corn, wheat, and rice fields without causing phytotoxic injury to the grass crops. Its selective toxicity profile differentiates it from non-selective triazine herbicides and reduces the need for tank-mix partners .

Medicinal Chemistry Intermediate for Kinase Inhibitor Synthesis

Leverage the reactive chlorine atoms and morpholino group to synthesize mono-morpholino 1,3,5-triazine derivatives as PI3K/mTOR dual inhibitors. The compound serves as a versatile scaffold for introducing diverse amine substituents, a strategy validated by the development of clinical candidates such as PKI-587 and PKI-179 [2].

Quality Control and Identity Verification via XRD

Use the published single-crystal X-ray diffraction data (unit cell parameters a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) as a reference standard for batch-to-batch identity confirmation, ensuring procurement of authentic material with consistent solid-state properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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